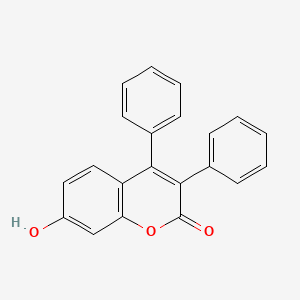

3,4-Diphenyl-7-hydroxycoumarin

説明

Historical Context and Significance of Coumarins in Natural Products and Synthetic Chemistry

The history of coumarin (B35378) dates back to 1820 when it was first isolated from the tonka bean. nih.gov Since then, coumarin and its derivatives have been identified as secondary metabolites in numerous plants, fungi, and bacteria. academie-sciences.fr Their natural occurrence and wide range of biological activities spurred the development of synthetic methods to access a broader array of derivatives. researchgate.net The Perkin and Pechmann reactions are classic methods for coumarin synthesis, and numerous other strategies have been developed to introduce diverse functionalities. nih.gov This synthetic accessibility has been crucial for exploring their potential in various applications, including pharmaceuticals and fluorescent probes. mdpi.com

Overview of General Biological Relevance of Coumarin Derivatives

Coumarin derivatives exhibit a remarkable spectrum of pharmacological properties. nih.gov These include anticoagulant, anti-inflammatory, antioxidant, antimicrobial, and anticancer activities. nih.govconicet.gov.ar The biological activity is often dependent on the substitution pattern on the coumarin core. nih.gov For instance, 4-hydroxycoumarins are known for their anticoagulant effects, with warfarin (B611796) being a prominent example. mdpi.com The versatility of the coumarin scaffold allows for the fine-tuning of its biological profile through chemical modification, making it a privileged structure in drug discovery. researchgate.netmdpi.com

Specific Focus on the 7-Hydroxycoumarin Substructure

The 7-hydroxycoumarin, also known as umbelliferone, is a key substructure found in many biologically active compounds. encyclopedia.pub The hydroxyl group at the 7-position is a critical feature that can be readily modified to generate a variety of derivatives with enhanced or novel biological activities. nih.gov This position is often targeted for the introduction of different functional groups to modulate properties such as solubility and target-binding affinity. encyclopedia.pubnih.gov Research has shown that derivatives of 7-hydroxycoumarin are associated with anti-inflammatory, antioxidant, and antimicrobial properties. encyclopedia.pubconnectjournals.com Furthermore, the 7-hydroxy moiety has been implicated in the anticancer activity of some coumarin derivatives. researchgate.net

Rationale for Investigating 3,4-Diphenyl Substitution in 7-Hydroxycoumarin

The introduction of phenyl groups at the 3 and 4-positions of the coumarin ring system creates a class of compounds known as 3,4-diarylcoumarins. This substitution pattern is of significant interest in medicinal chemistry. The presence of two bulky phenyl groups can influence the molecule's stereochemistry and its interaction with biological targets. Research on 3,4-disubstituted coumarins has revealed a range of biological activities. nih.gov Specifically, 7-hydroxy-3,4-diphenylcoumarin has been synthesized and investigated for its potential biological properties. acs.orggoogle.com The rationale for this specific substitution pattern lies in the potential for the phenyl groups to enhance binding to target proteins and to modulate the electronic properties of the coumarin scaffold, potentially leading to improved therapeutic efficacy. smolecule.com

Structure

2D Structure

3D Structure

特性

IUPAC Name |

7-hydroxy-3,4-diphenylchromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14O3/c22-16-11-12-17-18(13-16)24-21(23)20(15-9-5-2-6-10-15)19(17)14-7-3-1-4-8-14/h1-13,22H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AABUKWVVUWBZCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)OC3=C2C=CC(=C3)O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 3,4 Diphenyl 7 Hydroxycoumarin

Strategic Approaches to the Core 7-Hydroxycoumarin Nucleus

The foundational step in synthesizing the target compound is the creation of the 7-hydroxycoumarin scaffold, also known as umbelliferone. This is a critical precursor that provides the essential benz-α-pyrone structure with a hydroxyl group at the C-7 position. Two primary and historically significant methods for this purpose are the Pechmann cyclization and the Knoevenagel condensation.

Pechmann Cyclization and its Variants for 7-Hydroxycoumarin Synthesis

The Pechmann condensation is a widely utilized and robust method for synthesizing coumarins from a phenol (B47542) and a β-ketoester under acidic conditions. wikipedia.org For the synthesis of the 7-hydroxycoumarin nucleus, the reaction typically involves the condensation of resorcinol (B1680541) with a suitable β-ketoester, such as ethyl acetoacetate, in the presence of a strong acid catalyst. slideshare.netjetir.org

The mechanism is believed to proceed through the formation of a β-hydroxy ester intermediate, which subsequently undergoes cyclization and dehydration to yield the final coumarin (B35378) product. slideshare.net Concentrated sulfuric acid is a conventional catalyst for this reaction, particularly effective for activated phenols like resorcinol where the meta-oriented hydroxyl groups facilitate the reaction. wikipedia.orgslideshare.net

Over the years, numerous variants of the Pechmann reaction have been developed to improve yields, shorten reaction times, and employ more environmentally benign catalysts. These modifications often involve the use of solid acid catalysts or alternative energy sources.

| Catalyst | Reactants | Conditions | Yield | Reference |

| Conc. H₂SO₄ | Resorcinol, Ethyl acetoacetate | 5°C to Room Temp, 18h | 88% | jetir.org |

| Amberlyst-15 | Resorcinol, Ethyl acetoacetate | 110°C, 100 min, Solvent-free | High | scispace.com |

| Nano-crystalline sulfated-zirconia | Resorcinol, Ethyl acetoacetate | Microwave irradiation | High | wordpress.com |

| Ti(IV)-doped ZnO | Phloroglucinol, Ethyl acetoacetate | 10 mol% catalyst | 88% | nih.gov |

These variants demonstrate a shift towards greener chemistry, utilizing reusable solid catalysts like Amberlyst-15 and energy-efficient techniques such as microwave irradiation to drive the reaction. scispace.comwordpress.comresearchgate.net

Knoevenagel Condensation Approaches to Coumarin Frameworks

The Knoevenagel condensation provides an alternative route to the coumarin framework. This reaction involves the condensation of an o-hydroxybenzaldehyde with a compound containing an active methylene (B1212753) group, such as diethyl malonate or ethyl acetoacetate, typically catalyzed by a weak base like piperidine (B6355638) or pyridine. kjscollege.comnih.govnih.gov

The synthesis of coumarin derivatives via Knoevenagel condensation can be accelerated using microwave irradiation, often leading to faster reactions and improved yields in solvent-free conditions. kjscollege.com The reaction has been successfully applied to produce a variety of substituted coumarins. nih.gov For instance, the condensation of salicylaldehyde (B1680747) and diethyl malonate in ethanol (B145695) with piperidine and acetic acid as catalysts is a documented method for producing the coumarin ring system. nih.gov While not the most direct route to 7-hydroxycoumarin itself (which would require 2,4-dihydroxybenzaldehyde (B120756) as a starting material), the Knoevenagel condensation is a fundamental and versatile strategy for assembling the core coumarin structure.

Targeted Synthesis of 3,4-Diphenyl-7-hydroxycoumarin Derivatives

Once the 7-hydroxycoumarin nucleus is available, or through methods that build the entire scaffold in one go, the next critical step is the introduction of the two phenyl groups at the C-3 and C-4 positions.

Direct Phenylation Methods at C-3 and C-4 Positions

Direct arylation reactions are powerful tools in modern organic synthesis for forming carbon-carbon bonds. Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, are a viable strategy for introducing aryl groups onto a pre-existing coumarin scaffold. nih.gov A highly regio-controlled arylation of coumarins at the C-3 position can be achieved using arenesulfonyl chlorides or sodium arenesulfinates under mild, palladium-catalyzed conditions. nih.gov

Another approach is the dehydrogenative direct radical arylation of coumarins with arylboronic acids, mediated by KMnO₄/AcOH, which can afford 3-arylcoumarin derivatives in moderate to good yields. nih.gov While these methods are well-established for C-3 phenylation, introducing a second phenyl group at the C-4 position on the same scaffold would require a multi-step sequence or a different synthetic design. A plausible, though not explicitly documented, approach could involve a Perkin-type reaction using resorcinol, phenylacetic anhydride (B1165640), and a corresponding salt, which could potentially install the C-4 phenyl group during the ring formation.

Multi-component Reactions for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer a highly efficient strategy for assembling complex molecular architectures. mdpi.com MCRs have been developed for the synthesis of various coumarin derivatives, including dihydrocoumarins and fused heterocyclic systems. academie-sciences.frnih.govrsc.org

For example, a four-component condensation reaction has been reported for the stereoselective synthesis of 3,4-dihydro-7-nitrocoumarin derivatives. academie-sciences.fr Another MCR involves the reaction of 4-hydroxycoumarin (B602359), aldehydes, and aromatic amines, catalyzed by bismuth triflate under microwave irradiation, to produce coumarin-fused dihydroquinolines. rsc.org While a specific MCR for the direct synthesis of this compound is not detailed in the provided literature, the principle can be extended. A hypothetical one-pot reaction could involve the condensation of resorcinol, benzaldehyde, and a phenyl-containing active methylene compound under catalytic conditions to assemble the fully substituted scaffold, thereby maximizing atom economy and procedural simplicity.

Advanced Chemical Modifications and Derivatization Strategies

With the this compound scaffold in hand, the 7-hydroxy group serves as a versatile handle for further chemical modifications and the synthesis of new derivatives. These derivatizations are often pursued to modulate the compound's physicochemical properties.

The phenolic hydroxyl group can readily undergo acylation to form ester derivatives. For instance, 7-hydroxycoumarin can be acylated with various acylating reagents in a basic medium to yield 7-coumarinyl carboxylates. chemijournal.com This reaction provides a straightforward method to introduce a variety of functional groups.

Etherification is another common modification. The reaction of a hydroxycoumarin with an alkyl halide, such as methyl bromoacetate (B1195939) in the presence of a base like potassium carbonate, can be used to form the corresponding ether. nih.gov This strategy can be applied to the 7-hydroxy position to create derivatives with altered solubility and electronic properties. More complex modifications, such as the introduction of dipeptide moieties, have also been reported, highlighting the versatility of the hydroxyl group as a point for chemical diversification. researchgate.net

| Modification Type | Reagent(s) | Functional Group Introduced | Reference |

| Acylation | Acylating reagents / Basic medium | Ester (-O-C=O)-R) | chemijournal.com |

| Etherification | Methyl bromoacetate / K₂CO₃ | Ether (-O-CH₂-C(=O)OCH₃) | nih.gov |

| Dipeptide Conjugation | N-hydroxysuccinimide esters of dipeptides | Dipeptide moiety | researchgate.net |

| Coupling | meta- or para-aminophenols | Aminophenol moiety | nih.gov |

These derivatization strategies enable the systematic exploration of structure-activity relationships by modifying the polarity, size, and hydrogen-bonding capabilities of the parent molecule.

O-Alkylation and C-Alkylation at Hydroxyl and Aromatic Sites

Alkylation reactions are fundamental transformations for modifying the this compound core. O-alkylation at the 7-hydroxyl group is a common strategy to introduce diverse alkyl and substituted alkyl chains. This reaction is typically achieved by treating the parent coumarin with an alkyl halide in the presence of a base, such as potassium carbonate or cesium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). echemi.com The choice of base and solvent can be critical to avoid side reactions. echemi.com

C-alkylation, while less common for this specific coumarin, can be achieved on the coumarin nucleus, particularly at the C3 position for simpler 4-hydroxycoumarins, using various catalysts and alkylating agents. arabjchem.org For instance, the reaction of 4-hydroxycoumarin with secondary benzylic alcohols in the presence of an acid catalyst like Amberlite IR-120 can lead to C3-alkylated products. arabjchem.org Palladium-catalyzed allylation using cinnamyl alcohol is another method for C-C bond formation at the C3 position. arabjchem.org

| Reaction Type | Reagents and Conditions | Product Type |

| O-Alkylation | Alkyl halide, K2CO3 or Cs2CO3, DMF | 7-O-Alkyl-3,4-diphenylcoumarin |

| C-Alkylation | Secondary benzyl (B1604629) alcohol, Amberlite IR-120 | 3-Alkyl-4-hydroxycoumarin derivative |

| C-Allylation | Cinnamyl alcohol, Palladium catalyst | 3-Allyl-4-hydroxycoumarin derivative |

Esterification and Amidation at the 7-Hydroxyl Group and other Reactive Centers

The 7-hydroxyl group of this compound is readily esterified to produce a variety of coumarin esters. This transformation is typically carried out by reacting the coumarin with an acyl chloride or acid anhydride in the presence of a base. sciepub.com These ester derivatives have been synthesized to enhance properties such as fungicidal activity. mdpi.com

Amidation at the 7-position can be achieved through a multi-step process. One approach involves the conversion of the 7-hydroxyl group into a better leaving group, such as a sulfonate, followed by a metal-catalyzed amination reaction. acs.org An alternative, transition-metal-free method utilizes the Smiles rearrangement of 2-aryloxypropanamides. acs.org Furthermore, amidation of coumarin-3-carboxylic acids can be achieved through a domino reaction involving conjugate addition, decarboxylation, and subsequent amidation with amines. rsc.org

| Reaction Type | Reagents and Conditions | Product Type |

| Esterification | Acyl chloride or acid anhydride, Base | 7-O-Acyl-3,4-diphenylcoumarin |

| Amidation | 1. Sulfonylation 2. Metal-catalyzed amination | 7-Amino-3,4-diphenylcoumarin derivative |

| Amidation (Smiles Rearrangement) | Bromoacetamide, Cs2CO3 | 7-Amino-3,4-diphenylcoumarin derivative |

| Amidation (Domino Reaction) | Coumarin-3-carboxylic acid, Amine | Pyrazolyl 2-hydroxy phenylpropionic amide derivative |

Introduction of Heterocyclic Moieties onto the Coumarin Scaffold

The fusion of heterocyclic rings to the coumarin framework has led to the development of novel hybrid compounds with diverse biological activities. arkat-usa.org One strategy involves the condensation of a 3-acyl-substituted coumarin with a suitable binucleophile to construct the new heterocyclic ring. For example, the reaction of 3-acetyl-7-hydroxycoumarin with thiosemicarbazide, followed by condensation with 2-chloro-1-(3,4-dihydroxyphenyl)ethanone, yields a thiazole-coumarin hybrid. mdpi.comnih.gov

Another approach involves multicomponent reactions. For instance, the reaction of 7-hydroxycoumarin with an alkyl isocyanide and a dialkyl acetylenedicarboxylate (B1228247) can lead to the formation of highly functionalized 4H-chromenes. scielo.org.mx The Vilsmeier-Haack reagent has also been utilized for the formylation of hydroxycoumarins, providing a precursor for the synthesis of benzimidazolyl-substituted coumarins. rsc.org

| Synthetic Strategy | Key Reagents | Resulting Heterocycle |

| Condensation | 3-Acetyl-7-hydroxycoumarin, Thiosemicarbazide, 2-Chloro-1-(3,4-dihydroxyphenyl)ethanone | Thiazole (B1198619) |

| Multicomponent Reaction | 7-Hydroxycoumarin, Alkyl isocyanide, Dialkyl acetylenedicarboxylate | 4H-Chromene |

| Vilsmeier-Haack Formylation/Condensation | Vilsmeier-Haack reagent, o-Phenylenediamine | Benzimidazole |

Development of Fused Ring Systems and Polycyclic Coumarin Hybrids

The development of fused ring systems and polycyclic hybrids extends the structural diversity and potential applications of coumarins. Pyrrolocoumarins, for example, can be synthesized by forming the pyrrole (B145914) ring from a coumarin derivative or by constructing the pyranone moiety from an existing pyrrole. nih.gov Metal-catalyzed reactions and multicomponent reactions are often employed in these syntheses. nih.gov

The synthesis of pyranocoumarins can be achieved through various methods, including the Mitsunobu etherification of 4-hydroxycoumarins with 1,2-diols or the reaction with substituted chalcones at elevated temperatures. nih.gov A ternary-catalytic multicomponent reaction involving 4-hydroxycoumarins, alkynaldehydes, and diazoacetamides has also been developed to construct substituted pyranocoumarin (B1669404) derivatives with adjacent stereocenters. nih.govrsc.org Furthermore, the regioselective ring-opening of aryl oxiranes with 4-hydroxycoumarin in the presence of an iron(III) chloride catalyst provides a route to furo[3,2-c]coumarins. rsc.org

| Fused Ring System | Synthetic Approach | Key Reagents/Catalysts |

| Pyrrolocoumarin | Pyrrole ring formation from coumarin | Aminocoumarins, Metal catalysts, MCRs |

| Pyranocoumarin | Mitsunobu etherification | 4-Hydroxycoumarin, 1,2-Diols |

| Pyranocoumarin | Multicomponent reaction | 4-Hydroxycoumarin, Alkynaldehydes, Diazoacetamides, Pd/Amine/Brønsted acid catalyst |

| Furo[3,2-c]coumarin | Regioselective ring-opening of oxirane | 4-Hydroxycoumarin, Aryl oxirane, FeCl3 |

Spectroscopic Characterization and Structural Elucidation of 3,4 Diphenyl 7 Hydroxycoumarin Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic compounds by mapping the carbon and hydrogen frameworks.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. Key resonances include the lactone carbonyl carbon (C=O) typically found downfield (δ ~160 ppm), and the olefinic carbons C-3 and C-4. The remaining carbons of the fused aromatic ring and the two phenyl substituents appear in the δ 100-150 ppm range. nih.gov The application of techniques like HSQC and HMBC can further elucidate the connectivity between protons and carbons. researchgate.net

Table 1: Expected NMR Chemical Shifts (δ) for 3,4-Diphenyl-7-hydroxycoumarin Analogs

| Atom | Type | Expected Chemical Shift (ppm) | Notes |

|---|---|---|---|

| Ar-H | ¹H | 6.5 - 8.5 | Signals for coumarin (B35378) and phenyl protons, complex multiplets. |

| OH | ¹H | Variable (e.g., ~10.5) | Often a broad singlet, position is solvent-dependent. rsc.org |

| C =O (Lactone) | ¹³C | ~160 | Carbonyl carbon of the pyrone ring. |

| Ar-C -O | ¹³C | ~155-162 | Aromatic carbons attached to oxygen. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. researchgate.net For this compound, the IR spectrum would display several characteristic absorption bands confirming its key structural features.

A prominent, broad absorption band in the region of 3500-3200 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. nih.gov The sharp, strong absorption peak typically observed between 1750-1700 cm⁻¹ is a hallmark of the C=O stretching vibration of the α,β-unsaturated lactone ring, a defining feature of the coumarin scaffold. nih.govmdpi.com Multiple sharp peaks in the 1620-1450 cm⁻¹ range correspond to C=C stretching vibrations within the aromatic rings. Finally, C-O stretching vibrations, associated with the lactone ether linkage and the phenolic hydroxyl group, are expected in the 1300-1000 cm⁻¹ region. mdpi.comijpcbs.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Hydroxyl (-OH) | O-H Stretch | 3500 - 3200 | Strong, Broad |

| Lactone (C=O) | C=O Stretch | 1750 - 1700 | Strong, Sharp |

| Aromatic Ring | C=C Stretch | 1620 - 1450 | Medium to Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing conjugated systems like coumarins. researchgate.net The extended π-system of the this compound core allows for π → π* transitions, which result in strong absorption bands, typically in the UV region. youtube.com

7-Hydroxycoumarin derivatives are well-known for their fluorescent properties, and their absorption and emission spectra are sensitive to solvent polarity. acs.orgnih.gov The UV-Vis absorption spectrum is expected to show intense maxima characteristic of the benzopyrone chromophore. researchgate.net These compounds typically exhibit significant Stokes shifts (the difference between the absorption and emission maxima), a desirable property for fluorescent probes. nih.gov The electronic transitions responsible for the observed spectra are primarily π → π* transitions associated with the conjugated system, and to a lesser extent, n → π* transitions involving the lone pair electrons on the oxygen atoms. youtube.comresearchgate.net

Table 3: Electronic Transitions in this compound Analogs

| Transition Type | Involved Orbitals | Relative Energy | Expected Absorption Region |

|---|---|---|---|

| π → π* | Pi bonding to Pi anti-bonding | High | 200 - 400 nm |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental formula of a compound and to deduce its structure by analyzing fragmentation patterns. nih.gov For this compound (C₂₁H₁₄O₃), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its molecular formula (calculated monoisotopic mass: 314.0943 Da). uni.lu

Under electron ionization (EI) or electrospray ionization (ESI), the molecule will form a molecular ion ([M]⁺ or [M+H]⁺). chemijournal.comnih.gov A characteristic fragmentation pathway for coumarins involves the loss of a neutral carbon monoxide (CO) molecule (28 Da) from the pyrone ring to form a benzofuran (B130515) radical ion. benthamopen.comnih.gov Subsequent fragmentations may include losses from the phenyl substituents. The analysis of these fragmentation patterns provides corroborative evidence for the proposed structure. benthamopen.comnih.gov

Table 4: Predicted Mass Spectrometry Data for this compound (C₂₁H₁₄O₃)

| Ion/Fragment | Formula | Calculated m/z | Notes |

|---|---|---|---|

| [M]⁺ | C₂₁H₁₄O₃ | 314.09 | Molecular Ion |

| [M+H]⁺ | C₂₁H₁₅O₃ | 315.10 | Protonated Molecular Ion (ESI) uni.lu |

| [M-CO]⁺ | C₂₀H₁₄O₂ | 286.10 | Loss of carbon monoxide from the pyrone ring. benthamopen.com |

X-ray Diffraction (XRD) for Single Crystal Structure Determination

While other spectroscopic methods provide inferential evidence, single-crystal X-ray diffraction (XRD) offers a definitive, three-dimensional determination of a molecule's structure. mkuniversity.ac.in This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the exact atomic arrangement and stereochemistry. researchgate.net

For a this compound analog, an XRD study would unambiguously confirm the planarity of the coumarin core and determine the relative orientation of the two phenyl rings. nih.gov The analysis also reveals how molecules pack in the crystal lattice and identifies intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which can significantly influence the compound's physical properties. researchgate.netnih.gov The data obtained includes the crystal system, space group, and unit cell dimensions. niscpr.res.in

Table 5: Example of Crystallographic Data for a Coumarin Derivative

| Parameter | Example Value | Information Provided |

|---|---|---|

| Crystal System | Monoclinic | The basic geometry of the unit cell. nih.gov |

| Space Group | P2₁/c | The symmetry elements within the unit cell. researchgate.net |

| a (Å) | 18.5990 | Unit cell dimension along the a-axis. researchgate.net |

| b (Å) | 5.0250 | Unit cell dimension along the b-axis. researchgate.net |

| c (Å) | 8.871 | Unit cell dimension along the c-axis. researchgate.net |

| β (°) | 99.380 | Angle of the unit cell. nih.gov |

Note: The data in this table is for illustrative purposes based on published coumarin structures and does not represent this compound itself.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and other elements in a compound. This experimental data is compared against the theoretical values calculated from the proposed molecular formula to support its validity. niscpr.res.in

For this compound, with a molecular formula of C₂₁H₁₄O₃, the theoretical elemental composition can be readily calculated. Experimental results that fall within a narrow margin of error (typically ±0.4%) of these theoretical values provide strong evidence for the assigned molecular formula and the purity of the sample. ijpcbs.com

Table 6: Elemental Analysis for this compound (C₂₁H₁₄O₃)

| Element | Molecular Formula | Theoretical % | Found % (Typical) |

|---|---|---|---|

| Carbon (C) | C₂₁H₁₄O₃ | 79.22% | 79.15% - 79.30% |

| Hydrogen (H) | C₂₁H₁₄O₃ | 4.49% | 4.45% - 4.55% |

Note: "Found %" values are hypothetical examples illustrating typical experimental agreement.

Computational Chemistry and Theoretical Modeling of 3,4 Diphenyl 7 Hydroxycoumarin

Density Functional Theory (DFT) Calculations for Molecular Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. For 3,4-diphenyl-7-hydroxycoumarin, DFT calculations are instrumental in understanding its geometry, electronic properties, and reactivity.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For coumarin (B35378) derivatives, DFT methods, such as B3LYP combined with basis sets like 6-31G* or higher, are commonly employed to find the optimized geometry. nih.govsigmaaldrich.comopensciencepublications.com

Conformational analysis is crucial for flexible molecules, and for hydroxycoumarins, the orientation of the hydroxyl group is of particular interest. Theoretical calculations for 7-hydroxycoumarins have shown that the conformation of the -OH group (whether it is syn or anti relative to the adjacent ring) significantly impacts the molecule's stability. nih.gov For derivatives of resorcin nih.govarene containing hydroxycoumarin units, both experimental and analytical methods, including quantum-mechanical calculations, have been used to determine conformational preferences, which can be influenced by intramolecular hydrogen bonding. nih.gov These studies help in understanding how different conformers might interact with biological targets. nih.gov

Table 1: Representative Theoretical Bond Parameters for Coumarin Derivatives

| Parameter | Typical Calculated Value (Å or °) | Method/Basis Set |

|---|---|---|

| C=O Bond Length | ~1.21 | B3LYP/6-31G(d) |

| C-O (lactone) Bond Length | ~1.37 | B3LYP/6-31G(d) |

| O-H Bond Length | ~0.97 | B3LYP/6-31G(d) |

| C-C=C Bond Angle | ~120 | B3LYP/6-31G(d) |

| C-O-C Bond Angle | ~122 | B3LYP/6-31G(d) |

The electronic properties of a molecule are key to its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.comnih.gov The HOMO-LUMO energy gap is a critical parameter for assessing the chemical stability and reactivity of a molecule; a smaller gap generally implies higher reactivity. mdpi.comnih.govsemanticscholar.org For coumarin derivatives, the HOMO-LUMO gap can be tailored by introducing different substituents, which alters the electronic distribution and, consequently, the molecule's stability and optical properties. researchgate.netresearchgate.net

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.netresearchgate.net In MEP maps, red regions indicate areas of high electron density (negative potential), which are prone to electrophilic attack, while blue regions represent electron-deficient areas (positive potential), susceptible to nucleophilic attack. researchgate.net For hydroxycoumarins, the oxygen atoms of the carbonyl and hydroxyl groups typically appear as regions of negative potential, highlighting their role in forming hydrogen bonds and interacting with biological receptors. researchgate.netresearchgate.net

Table 2: Frontier Orbital Energies and Energy Gap for a Representative 7-Hydroxycoumarin Derivative

| Parameter | Energy (eV) | Significance |

|---|---|---|

| EHOMO | -6.2 | Electron-donating ability |

| ELUMO | -2.1 | Electron-accepting ability |

| Energy Gap (ΔE) | 4.1 | Chemical reactivity and stability |

Note: This data is representative for a related hydroxycoumarin derivative as reported in computational studies. semanticscholar.org The specific values for this compound would require a dedicated DFT calculation.

DFT calculations can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, combined with DFT, is widely used to calculate ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov Studies on various coumarin derivatives have shown a good correlation between theoretically computed and experimentally measured NMR shifts, which validates the accuracy of the computational model and the optimized molecular structure. mdpi.comacademie-sciences.fr The prediction of chemical shifts is crucial for assigning complex spectra and elucidating molecular structures. nih.govnrel.gov

Vibrational Frequencies: Theoretical calculations of vibrational frequencies (IR and Raman) are essential for interpreting experimental spectra. nih.govnih.gov DFT methods can predict the vibrational modes of a molecule, and these calculated frequencies often show good agreement with experimental data, sometimes with the application of a scaling factor to account for anharmonicity and method limitations. nih.govsemanticscholar.orguit.no For 3-cyano-7-hydroxycoumarin, DFT calculations have been used to assign the characteristic vibrational bands, such as the C=O and O-H stretching frequencies. semanticscholar.org

DFT calculations are invaluable for elucidating reaction mechanisms at a molecular level. For hydroxycoumarins, which are known for their antioxidant properties, DFT has been used to study the mechanisms of free radical scavenging. mdpi.commdpi.comnih.gov Key thermodynamic parameters like Bond Dissociation Enthalpy (BDE) of the O-H bond, Ionization Potential (IP), and Gibbs free energies of reaction are calculated to determine the most probable antioxidant mechanism, such as Hydrogen Atom Transfer (HAT), Sequential Proton Loss Electron Transfer (SPLET), or Radical Adduct Formation (RAF). opensciencepublications.commdpi.comresearchgate.netresearchgate.net Studies on 3-aryl-4-hydroxycoumarin and 4,7-dihydroxycoumarin (B595064) derivatives indicate that the HAT mechanism is often thermodynamically favored. opensciencepublications.commdpi.comresearchgate.net The stability of the resulting radical is also a key factor, with spin density calculations showing how the unpaired electron is delocalized across the molecule. opensciencepublications.com

Molecular Docking Simulations for Protein-Ligand Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the molecular basis of a compound's biological activity and for structure-based drug design. For 3-phenylcoumarin derivatives, docking studies have been performed on a variety of biological targets. jyu.fitandfonline.comnih.gov

These simulations provide detailed information about the binding mode, binding affinity (scoring functions), and key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For instance, docking studies of 3-phenylcoumarin derivatives with enzymes like tyrosinase, elastase, collagenase, and human cytochrome P450 2A13 (CYP2A13) have helped to rationalize their inhibitory activities. tandfonline.comnih.govmdpi.com The results often highlight the importance of the hydroxyl and carbonyl groups in forming hydrogen bonds with amino acid residues in the active site, while the phenyl rings typically engage in hydrophobic or π-π stacking interactions. nih.gov

Table 3: Summary of Molecular Docking Studies on 3-Phenyl-Hydroxycoumarin Derivatives with Various Protein Targets

| Protein Target | Key Interacting Residues | Type of Interaction | Reference |

|---|---|---|---|

| Tyrosinase | His, Val | Hydrogen bonding, Hydrophobic | mdpi.com |

| Collagenase | Leu, Pro | Hydrogen bonding | mdpi.com |

| Monoamine Oxidase B (MAO-B) | Cys172, Tyr326 | Hydrogen bonding, π-π stacking | nih.gov |

| α-Glucosidase | Asp202, Arg400 | Hydrogen bonding | hilarispublisher.com |

| Cytochrome P450 2A13 (CYP2A13) | Asn297 | Hydrogen bonding | tandfonline.comnih.gov |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction and Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net These models are used to predict the activity of new, unsynthesized compounds and to guide the design of molecules with enhanced potency. For 3-arylcoumarin derivatives, 2D and 3D-QSAR studies have been successfully applied to model various biological activities, including antioxidant, α-glucosidase inhibitory, and anticancer effects. hilarispublisher.comresearchgate.netmdpi.com

In a typical QSAR study, molecular descriptors (representing physicochemical properties like electronic, steric, and hydrophobic features) are calculated for a set of compounds with known activities. Statistical methods are then used to build a model that relates these descriptors to the activity. hilarispublisher.com For 3-arylcoumarins, QSAR models have suggested that properties such as dipole moment and the presence of electron-withdrawing or hydrogen-bonding groups at specific positions on the phenyl rings are crucial for activity. hilarispublisher.com These insights provide a rational basis for designing novel this compound analogs with potentially improved biological profiles. researchgate.netnih.gov

Investigation of Biological Activities and Underlying Molecular Mechanisms

Anticancer Research: Mechanisms of Action and Cellular Pathways

The anticancer effects of coumarin (B35378) compounds are multifaceted, involving various mechanisms that disrupt the growth and survival of cancer cells. Research into 3,4-Diphenyl-7-hydroxycoumarin aims to understand its specific contributions to these anticancer strategies. The structural modifications of the coumarin molecule, particularly at the 3, 4, and 7-positions of the benzopyranone ring, are believed to significantly influence its ability to inhibit cancer cell proliferation. researchgate.net

Induction of Apoptosis via Intrinsic and Extrinsic Pathways (e.g., Caspase Activation, DNA Fragmentation)

Apoptosis, or programmed cell death, is a crucial process for eliminating cancerous cells. While specific studies on this compound's direct role in apoptosis are limited, the broader class of coumarins has been shown to induce apoptosis in various cancer cell lines. For instance, the parent compound, coumarin, and its metabolite, 7-hydroxycoumarin, have been observed to induce apoptotic changes in human cervical cancer (HeLa) cells. nih.gov This process is often characterized by morphological changes, internucleosomal DNA laddering, and the activation of caspases. nih.gov

In a study on cisplatin-resistant ovarian cancer cells, 7-hydroxycoumarin was found to induce apoptosis through a caspase-linked pathway. ajol.info The activation of caspases is a central event in the apoptotic cascade. ajol.info For example, coumarin treatment in HeLa cells promoted the release of cytochrome c from the mitochondria, which in turn activated caspase-3, a key executioner caspase. nih.gov This activation ultimately leads to the cleavage of cellular substrates and the morphological and biochemical hallmarks of apoptosis, including DNA fragmentation. nih.gov While these findings relate to similar compounds, they provide a framework for the potential apoptotic mechanisms of this compound that warrants further specific investigation.

Cell Cycle Regulation and Arrest at Specific Phases (e.g., G0/G1, S, G2/M)

The cell cycle is a series of events that leads to cell division and replication. Cancer cells often exhibit dysregulated cell cycle control, leading to uncontrolled proliferation. Certain coumarin derivatives have been shown to interfere with this process by causing cell cycle arrest at specific phases.

For example, coumarin and 7-hydroxycoumarin have been reported to inhibit the growth of human lung carcinoma cell lines by inducing cell cycle arrest in the G1 phase. researchgate.net In HeLa cells, coumarin treatment led to a G0/G1 arrest, which was associated with a decrease in the expression of G0/G1-associated proteins. nih.gov Similarly, in cisplatin-resistant ovarian cancer cells, 7-hydroxycoumarin induced a G2/M phase arrest by down-regulating the expression of regulatory proteins that promote mitotic entry. ajol.info Although direct evidence for this compound is not extensively documented, these studies on related compounds suggest that it may also exert its anticancer effects by disrupting the normal progression of the cell cycle in cancer cells.

Modulation of Oxidative Stress and Reactive Oxygen Species (ROS) Generation

The role of reactive oxygen species (ROS) in cancer is complex. While high levels of ROS can induce cell death, moderate levels can promote cancer cell proliferation and survival. Some anticancer agents exert their effects by modulating the levels of ROS in cancer cells.

Coumarin and its derivatives have been shown to affect the production of ROS. nih.gov For instance, in HeLa cells, coumarin treatment was found to influence the production of reactive oxygen species. nih.gov In a different context, some hydroxycoumarin derivatives have been studied for their antioxidant properties and their ability to scavenge reactive oxygen species. mdpi.com Conversely, other studies have shown that certain natural products can exert cytotoxic effects on cancer cells by increasing intracellular ROS levels, leading to oxidative stress-mediated apoptosis. nih.gov The specific effect of this compound on ROS generation and oxidative stress in cancer cells is an area that requires more targeted research to determine its precise mechanism of action in this regard.

Targeting Key Intracellular Signaling Pathways (e.g., PI3K/AKT/mTOR, MAPK, NF-κB)

Intracellular signaling pathways play a critical role in cancer development and progression. The PI3K/AKT/mTOR, MAPK, and NF-κB pathways are often dysregulated in cancer and are therefore important targets for anticancer drugs.

Several coumarin derivatives have been shown to modulate these pathways. For example, some coumarins have been found to inhibit the PI3K/AKT signaling pathway, which is crucial for cell survival and growth. mdpi.com Inhibition of this pathway can lead to the induction of apoptosis. mdpi.com The MAPK signaling pathway, which is involved in cell proliferation, differentiation, and survival, has also been identified as a target for coumarins. researchgate.net For instance, 7-hydroxycoumarin has been shown to inhibit MAPK signaling pathways. researchgate.net

The NF-κB signaling pathway is another critical pathway in cancer, involved in inflammation, cell survival, and proliferation. Some coumarin derivatives have demonstrated the ability to suppress NF-κB activation. nih.govmdpi.comnih.gov By inhibiting these key signaling pathways, coumarin compounds can effectively disrupt the molecular machinery that drives cancer growth. While these findings are promising, further research is needed to specifically determine the effects of this compound on these critical intracellular signaling networks.

Interference with Tumor Progression Factors (e.g., Angiogenesis, Metastasis)

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. Inhibiting angiogenesis is a key strategy in cancer therapy. Coumarins have been recognized for their anti-angiogenic properties. nih.gov They can modulate the functions of vascular endothelial growth factor (VEGF) and its receptor (VEGFR2), which are key players in angiogenesis. nih.gov

Metastasis, the spread of cancer cells to distant organs, is the primary cause of cancer-related death. A derivative, 7,8-dihydroxy-3-(4'-hydroxyphenyl)coumarin (DHC), has been shown to inhibit the invasion and migration of osteosarcoma cells. nih.gov This was achieved by downregulating Rho small GTP-binding proteins, which are involved in actin reorganization and cell movement. nih.gov This particular study highlights the potential of 3-phenyl-7-hydroxycoumarin derivatives to interfere with the metastatic process. These findings suggest that this compound may also possess anti-angiogenic and anti-metastatic properties, which would make it a valuable candidate for further investigation in the development of new anticancer therapies.

Inhibition of Specific Oncogenic Enzymes (e.g., Telomerase, Protein Kinases, Carbonic Anhydrase)

While various coumarin derivatives have been investigated as inhibitors of human carbonic anhydrase (CA) isoforms, specific inhibitory data for this compound against CAs is not detailed in the available research. nih.govresearchgate.netscielo.brunifi.it Coumarins are known to act as prodrug inhibitors, where the lactone ring is hydrolyzed by the esterase activity of CA, and the resulting 2-hydroxy-cinnamic acid binds to the enzyme. unifi.it However, kinetic data and inhibition constants (Kᵢ) for this compound are not specified.

Similarly, there is no specific information available regarding the inhibitory activity of this compound against other oncogenic enzymes such as telomerase or specific protein kinases. Studies on telomerase inhibition have focused on other heterocyclic scaffolds, and while some coumarin derivatives are known to modulate protein kinase signaling pathways, direct enzymatic inhibition data for this specific compound is absent. nih.govscienceopen.comtmrjournals.com

Anti-inflammatory Research: Pathways and Mediators

The anti-inflammatory properties of the general coumarin class are well-documented, but specific studies on this compound are lacking.

Suppression of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6, IL-1β)

There is no specific evidence in the available literature detailing the ability of this compound to suppress key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), or Interleukin-1beta (IL-1β). Research on other coumarin derivatives has shown significant inhibitory effects on these cytokines in various experimental models, often through the modulation of signaling pathways like NF-κB and MAPKs. nih.govresearchgate.netmdpi.comnih.gov However, equivalent studies for the 3,4-diphenyl substituted variant have not been reported.

Inhibition of Inflammatory Enzymes (e.g., Cyclooxygenase-2 (COX-2), Inducible Nitric Oxide Synthase (iNOS))

Data on the direct inhibitory effect of this compound on the inflammatory enzymes Cyclooxygenase-2 (COX-2) and Inducible Nitric Oxide Synthase (iNOS) is not available. Numerous studies have explored other coumarin-based compounds, including pyrazoline-coumarin hybrids and benzimidazole-coumarin derivatives, as potent inhibitors of COX-2 and iNOS, which are key mediators of inflammatory responses. eurjchem.comnih.govnih.gov Despite the structural similarity, specific IC₅₀ values or percentage inhibition data for this compound are absent from the current body of research.

Modulation of Immune Cell Effector Functions (e.g., Neutrophil Superoxide (B77818) Anion Generation and Degranulation)

Research has shown that the parent compound, 7-hydroxycoumarin (also known as umbelliferone), can modulate the effector functions of human neutrophils. nih.gov Specifically, it has been found to decrease the ability of neutrophils to generate superoxide anion and release primary granule enzymes (degranulation). nih.gov However, it is crucial to note that this research was not conducted on the 3,4-diphenyl derivative. The influence of the two phenyl groups at the 3 and 4 positions on these activities remains uninvestigated.

Antioxidant Properties and Radical Scavenging Capabilities

The antioxidant potential is a hallmark of many coumarin compounds, largely attributed to their chemical structure.

In Vitro Free Radical Scavenging Assays (e.g., DPPH, ABTS, Hydroxyl Radical)

Specific quantitative data on the free radical scavenging activity of this compound from common in vitro assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), or hydroxyl radical scavenging assays are not available in the reviewed literature. While numerous studies have established the potent antioxidant and radical scavenging capabilities of a wide array of other hydroxylated coumarin derivatives, often reporting their IC₅₀ values, such detailed findings for this compound are not present. mdpi.comnih.govresearchgate.net The presence of the 7-hydroxy group suggests potential antioxidant activity, but this has not been experimentally quantified in the available sources.

Peroxide Scavenging and Ferric Reducing Antioxidant Power (FRAP)

The antioxidant potential of coumarin derivatives, particularly those possessing hydroxyl groups, has been a subject of significant investigation. The 7-hydroxy moiety is a key structural feature that contributes to these activities. Studies on related 7-hydroxycoumarin compounds demonstrate notable efficacy in neutralizing reactive oxygen species. For instance, the introduction of a hydroxyl group at the 7-position has been shown to improve peroxide scavenging capabilities more than threefold compared to the parent coumarin structure. mdpi.com This enhancement is attributed to the electron-donating nature of the hydroxyl group, which facilitates the stabilization of radicals. mdpi.com

The Ferric Reducing Antioxidant Power (FRAP) assay is another standard method to evaluate antioxidant capacity, measuring a compound's ability to reduce ferric iron (Fe³⁺) to its ferrous form (Fe²⁺). tandfonline.commdpi.com Research on various hydroxycoumarins has established that the position and number of hydroxyl groups on the coumarin nucleus are critical for this activity. tandfonline.com Dihydroxy derivatives, especially those with ortho- or para-positioned hydroxyl groups, exhibit excellent ferric-reducing properties. tandfonline.commdpi.com While specific FRAP data for this compound is not detailed in the provided sources, the established structure-activity relationships for 7-hydroxycoumarins suggest that the presence of the 7-OH group is a primary determinant of its reducing power. mdpi.comtandfonline.com

Table 1: Antioxidant Activity of Related Hydroxycoumarin Compounds

| Compound/Derivative Class | Assay | Key Finding | Reference |

|---|---|---|---|

| 7-Hydroxycoumarin | Peroxide Scavenging | IC50 drops from 24,902 mg/L (coumarin) to 7,029 mg/L, showing a threefold improvement. | mdpi.com |

| 6,7-dihydroxy-4-methylcoumarin | FRAP | Demonstrated excellent ferric-reducing properties, superior to 7,8-dihydroxy and 5,7-dihydroxy analogues. | tandfonline.com |

| 7,8-dihydroxy-4-methylcoumarin | FRAP | Showed excellent ferric-reducing properties. | tandfonline.com |

| Monohydroxy-4-coumarins | FRAP | Did not show any significant ferric-reducing effect. | tandfonline.com |

Metal Chelating Activity

The ability of a compound to chelate metal ions, particularly ferrous ions (Fe²⁺), is an important antioxidant mechanism, as it can prevent the generation of highly reactive hydroxyl radicals through Fenton-type reactions. The structure of coumarins, especially those with hydroxyl and carbonyl groups, allows for the formation of complexes with metal ions. scholaris.ca

Investigations into 4-hydroxycoumarin (B602359) derivatives have shown that they possess a degree of metal chelating capacity. scholaris.ca In studies where various 4-hydroxycoumarins were tested, their ability to interfere with the formation of the ferrous ion-ferrozine complex was measured. scholaris.ca While all tested compounds showed some reducing power, their chelating ability was generally lower than that of the standard chelating agent EDTA. scholaris.ca The inclusion of certain substituents, such as electron-withdrawing groups, has been noted to enhance chelation efficiency. scholaris.ca The 7-hydroxy group, in conjunction with the pyrone carbonyl oxygen, provides a potential site for metal ion coordination, suggesting that this compound likely possesses metal-chelating capabilities.

Table 2: Metal Chelating Activity of 4-Hydroxycoumarin Derivatives

| Compound Class | Assay | Key Finding | Reference |

|---|---|---|---|

| 4-Hydroxycoumarin derivatives | Fe²⁺ Chelating Assay | All tested compounds showed some degree of reducing power, though significantly lower than EDTA (97.73%). | scholaris.ca |

| Trifluoromethyl-substituted 4-hydroxycoumarins | Fe²⁺ Chelating Assay | Displayed the best performance among tested derivatives, with a chelating ability percentage above 50%. | scholaris.ca |

| O-dihydroxyphenyl-substituted 4-hydroxycoumarin | Fe²⁺ Chelating Assay | Showed a 47.14% capacity of reducing ferric ions. | scholaris.ca |

Computational Elucidation of Antioxidant Mechanisms (e.g., Hydrogen Atom Transfer (HAT), Single Electron Transfer-Proton Transfer (SET-PT), Sequential Proton Loss Electron Transfer (SPLET))

Computational studies, primarily using Density Functional Theory (DFT), have been instrumental in elucidating the precise mechanisms through which hydroxycoumarins exert their antioxidant effects. nih.govnih.govresearchgate.net The primary mechanisms investigated are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss followed by Electron Transfer (SPLET). nih.govnih.gov

For phenolic antioxidants like 7-hydroxycoumarin, the HAT mechanism is often favorable. mdpi.comresearchgate.net This involves the direct transfer of a hydrogen atom from the phenolic hydroxyl group to a free radical. DFT studies on 3-aryl-4-hydroxycoumarins confirm that antioxidant activity is highly dependent on the hydroxyl group, and the primary mechanism is H-atom transfer. researchgate.net The bond dissociation enthalpy (BDE) of the O-H bond is a key parameter; a lower BDE indicates a greater ease of hydrogen donation and thus higher antioxidant activity. researchgate.net

The SPLET mechanism becomes significant in polar solvents. mdpi.comnih.gov This pathway involves an initial deprotonation of the hydroxyl group, followed by the transfer of an electron to the radical species. Studies on 4,7-dihydroxycoumarin (B595064) derivatives have shown that both HAT and SPLET mechanisms are predominant, with their relative importance depending on the environment. nih.gov The SET-PT mechanism, which begins with the transfer of an electron to form a radical cation, is generally considered less favorable for coumarin derivatives compared to HAT and SPLET. nih.govnih.gov

Antimicrobial Investigations: Antibacterial, Antifungal, and Antileishmanial Activities

Spectrum of Activity Against Gram-Positive and Gram-Negative Bacteria

Coumarin derivatives are recognized for their broad-spectrum antibacterial properties, showing activity against both Gram-positive and Gram-negative bacteria. nih.govorientjchem.org The 7-hydroxy substitution is a feature known to contribute to this bioactivity. nih.gov While many coumarins show strong activity, the specific substitution patterns on the coumarin ring significantly influence their potency and spectrum. nih.govmdpi.com

Derivatives of 4-hydroxycoumarin have demonstrated notable efficacy. scielo.brresearchgate.net For example, certain synthesized derivatives showed favorable activity against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Salmonella typhimurium. scielo.brresearchgate.net In one study, derivatives exhibited zones of inhibition up to 26.5 mm against S. aureus. scielo.br Another study found that 4-trifluoromethyl substituted 7-hydroxycoumarin was active against Enterococcus facium. mdpi.com The presence of phenyl groups, as in this compound, can further modulate this activity. A related compound with N,N-diphenyl substitution showed proven potential against all tested Gram-positive bacterial strains, with a minimum inhibitory concentration (MIC) as low as 1.56 µg/mL against methicillin-resistant S. aureus (MRSA). nih.gov

Table 3: Antibacterial Activity of Selected Coumarin Derivatives

| Bacterial Strain | Type | Compound/Derivative | Activity Measurement | Reference |

|---|---|---|---|---|

| Staphylococcus aureus (MRSA) | Gram-Positive | Coumarin with N,N-diphenyl substitution | MIC = 1.56 µg/mL | nih.gov |

| Staphylococcus aureus | Gram-Positive | 4-Hydroxycoumarin derivative | Zone of Inhibition = 26.5 ± 0.84 mm | scielo.br |

| Bacillus cereus | Gram-Positive | 5,7-dihydroxy-4-trifluoromethylcoumarin | MIC = 1.5 mM | mdpi.com |

| Salmonella typhimurium | Gram-Negative | 4-Hydroxycoumarin derivative | Zone of Inhibition = 19.5 ± 0.59 mm | scielo.br |

| Escherichia coli | Gram-Negative | Coumarin-quinolone derivative | MIC = 12.5 µg/mL | arkajainuniversity.ac.in |

Efficacy Against Fungal Pathogens

The antifungal properties of coumarins are well-documented, with structural modifications playing a key role in their efficacy. mdpi.commdpi.comnih.gov The 7-hydroxycoumarin scaffold serves as a foundation for many synthetic antifungal agents. mdpi.comnih.gov

Research has focused on creating novel derivatives to enhance potency against a range of fungal pathogens. For example, ester derivatives of 4-(3,4-dichloroisothiazole) 7-hydroxycoumarin were synthesized and tested against several plant pathogenic fungi. mdpi.comnih.gov One such derivative displayed good activity against Alternaria solani, Botrytis cinerea, Cercospora arachidicola, Physalospora piricola, and Sclerotinia sclerotiorum, with EC₅₀ values ranging from 2.90 to 5.56 μg/mL. mdpi.comnih.gov Other studies on coumarin-clubbed β-lactam triazole derivatives reported activity against human fungal pathogens like Candida albicans and Cryptococcus neoformans. nih.gov These findings highlight that the 7-hydroxycoumarin core, when appropriately substituted, is a promising framework for the development of new fungicidal agents.

Table 4: Antifungal Activity of 7-Hydroxycoumarin Derivatives

| Fungal Pathogen | Compound/Derivative | Activity (EC50 in µg/mL) | Reference |

|---|---|---|---|

| Alternaria solani | 4-(3,4-dichloroisothiazole) 7-hydroxycoumarin ester | 3.20 | mdpi.com |

| Botrytis cinerea | 4-(3,4-dichloroisothiazole) 7-hydroxycoumarin ester | 2.90 | mdpi.com |

| Cercospora arachidicola | 4-(3,4-dichloroisothiazole) 7-hydroxycoumarin ester | 3.82 | mdpi.com |

| Physalospora piricola | 4-(3,4-dichloroisothiazole) 7-hydroxycoumarin ester | 3.65 | mdpi.com |

| Sclerotinia sclerotiorum | 4-(3,4-dichloroisothiazole) 7-hydroxycoumarin ester | 5.56 | mdpi.com |

Antileishmanial Potency

Natural and synthetic coumarins have emerged as compounds of interest for their activity against Leishmania parasites, the causative agents of leishmaniasis. nih.gov Several studies have reported the antileishmanial properties of coumarins, though the exact mechanism of action is still under investigation. nih.gov

Synthetic derivatives of 7-hydroxy-4-phenylcoumarin (B181766) have been specifically designed and evaluated for their efficacy against Leishmania amazonensis. researchgate.net These compounds, which are structurally very similar to this compound, have shown promising results in vitro. The presence of the 4-phenyl group combined with the 7-hydroxy moiety appears to be a key feature for this activity, potentially facilitating the molecule's penetration into macrophages to reach the intracellular amastigote form of the parasite. researchgate.net This line of research suggests that this compound is a strong candidate for possessing significant antileishmanial potency.

Enzyme Inhibition and Receptor Binding Studies (Other Relevant Biological Targets)

The inhibition of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov Coumarin derivatives have emerged as a promising class of cholinesterase inhibitors. researchgate.netnih.gov While direct inhibitory data for this compound against AChE and BuChE is not specified in the reviewed literature, studies on structurally related 3-substituted-7-hydroxycoumarin analogues provide valuable insights into their potential activity.

Research has shown that the introduction of aromatic substituents at the 3-position of the coumarin ring can lead to potent inhibition of both AChE and BuChE. nih.gov For instance, a series of 3-substituted-7-aminoalkoxy-coumarins demonstrated potent inhibitory activities against AChE, with IC50 values in the nanomolar range. nih.govresearchgate.net The 3-(4-(dimethylamino)phenyl) substituted analogue was identified as a particularly potent and selective AChE inhibitor. nih.gov

Kinetic studies on related coumarin derivatives have indicated a mixed-type inhibition of AChE. Molecular docking studies suggest that these inhibitors can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. The specific nature and position of substituents on the coumarin and phenyl rings significantly influence the inhibitory potency and selectivity for AChE over BuChE. nih.gov

Table 1: Cholinesterase Inhibitory Activity of Selected 7-Hydroxycoumarin Derivatives

| Compound | R1 | IC50 AChE (μM) | IC50 BuChE (μM) | Reference |

|---|---|---|---|---|

| 4a | H | 3.43 ± 0.19 | 120 ± 7 | |

| 4i | CH3 | 6.2 ± 0.18 | 184 ± 8.3 | |

| 4l | CH3 | 4.38 ± 0.24 | 250 ± 15 | |

| 4r | H | 1.6 ± 0.088 | 42 ± 2.4 | |

| 6a (aminoethoxy analog) | 4-(dimethylamino)phenyl | 0.02 | >7.08 | nih.gov |

| Donepezil (Reference) | 0.022 ± 0.001 |

Macrophage migration inhibitory factor (MIF) is a pro-inflammatory cytokine that also possesses a unique tautomerase enzymatic activity. nih.govrsc.org The inhibition of MIF tautomerase activity is considered a promising therapeutic approach for various inflammatory diseases and cancers. mdpi.com 7-Hydroxycoumarins, particularly those with a phenyl substitution at the 3-position, have been identified as potent inhibitors of MIF tautomerase activity. nih.govacs.org

Structure-activity relationship (SAR) studies have revealed that the phenyl group at the 3-position of the 7-hydroxycoumarin scaffold significantly enhances inhibitory potency compared to unsubstituted or ester-substituted analogues. nih.govacs.org Further substitutions on this phenyl ring can fine-tune the inhibitory activity.

Molecular docking studies have provided a rationale for the binding of these inhibitors to the MIF active site. acs.org The 7-hydroxycoumarin moiety occupies the tautomerase active site, while the 3-phenyl substituent engages in additional hydrophobic and π-π stacking interactions with residues at the rim of the active site, such as Tyr36, Pro1, and Lys32. acs.org These additional interactions are believed to be responsible for the observed increase in binding affinity and inhibitory potency. acs.org The fluorescence of some 7-hydroxycoumarin MIF inhibitors is quenched upon binding, a property that has been exploited to develop competitive binding assays. nih.govacs.org

Table 2: Inhibition of MIF Tautomerase Activity by 3-Substituted 7-Hydroxycoumarin Derivatives

| Compound | Substitution at C3 | Ki (μM) | Reference |

|---|---|---|---|

| 2 | H | 12.4 ± 1.3 | nih.govacs.org |

| 6a | Phenyl | 1.17 ± 0.10 | nih.govacs.org |

| 6b | 4-Chlorophenyl | 0.53 ± 0.03 | acs.org |

| 6c | 4-Methylphenyl | 0.44 ± 0.03 | acs.org |

| 6d | 4-Methoxyphenyl | 0.40 ± 0.02 | acs.org |

| 6k | 4-Bromophenyl | 0.31 ± 0.02 | acs.org |

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibition has emerged as a significant strategy in cancer therapy. nih.govekb.egceon.rs The coumarin scaffold has been utilized as a "cap" group in the design of novel HDAC inhibitors. nih.govnih.govresearchgate.net While there is no specific data on the HDAC inhibitory activity of this compound, the general principles of coumarin-based HDAC inhibitor design suggest its potential as a starting point for such molecules.

Typically, HDAC inhibitors consist of three main components: a zinc-binding group (ZBG), a linker, and a cap group that interacts with the surface of the enzyme active site. ekb.eg Coumarin moieties have been successfully incorporated as the cap group in various series of HDAC inhibitors, leading to compounds with potent, nanomolar inhibitory activities against several HDAC isoforms. nih.govresearchgate.net

The effectiveness of the coumarin cap is demonstrated by the fact that some coumarin-based hydroxamate derivatives have shown significantly greater potency against HDAC1 than the approved drug vorinostat (B1683920) (SAHA). nih.gov These inhibitors can induce the acetylation of histones H3 and H4 in cancer cells, leading to cell cycle arrest and apoptosis. nih.govnih.gov The nature and length of the linker, as well as the substitution pattern on the coumarin ring, are critical for optimizing HDAC inhibitory activity and isoform selectivity. nih.gov

The enzymes of the human immunodeficiency virus type 1 (HIV-1), including reverse transcriptase (RT), protease (PR), and integrase (IN), are essential for viral replication and are major targets for antiretroviral therapy. nih.govnih.govnih.govmdpi.com Various coumarin derivatives have been investigated as inhibitors of these key viral enzymes.

Reverse Transcriptase (RT): Coumarins have been identified as non-nucleoside reverse transcriptase inhibitors (NNRTIs). mdpi.com Dihydroxycoumarins, for instance, have been shown to specifically inhibit the RNase H activity of HIV-1 RT with low micromolar potency, without significantly affecting the DNA polymerase activity. nih.gov Another coumarin derivative, dicamphanoyl khellactone (B107364) (DCK), was found to inhibit the DNA-dependent DNA polymerase activity of HIV-1 RT. unc.edu A study on 3,4-disubstituted coumarin derivatives also reported diverse inhibitory activity against HIV-1 RT. researchgate.net

Protease (PR): 4-Hydroxycoumarin derivatives have been explored as non-peptidic inhibitors of HIV-1 protease. nih.govresearchgate.net Molecular docking studies have suggested that these compounds can interact with the active site of the enzyme through hydrogen bonding and van der Waals interactions. nih.gov Synthetic 3-phenylcoumarins have also demonstrated inhibitory activity against HIV-1 protease in the micromolar range. nih.gov

Integrase (IN): While the search results allude to the importance of integrase as a target, specific inhibitory data for this compound against HIV-1 integrase was not found in the provided search results. However, the general anti-HIV activity of coumarins suggests that this is a potential area for further investigation.

Beyond the well-studied targets, coumarin derivatives have shown inhibitory activity against a variety of other enzymes, highlighting their potential for diverse therapeutic applications.

Cytochrome P450 (CYP) Enzymes: 7-Hydroxycoumarin and its analogues have been studied as inhibitors of cytochrome P450 enzymes, particularly CYP2A6. nih.gov Some dihydroxycoumarins were found to be potent and selective inhibitors of this enzyme. nih.gov Other studies have investigated the differential inhibition of CYP3A4 and CYP3A5 by coumarin derivatives, indicating that these compounds can act as mechanism-based inactivators. nih.govresearchgate.net

Urease and Carbonic Anhydrase: Derivatives of 4-hydroxycoumarin have been evaluated for their potential to inhibit urease and carbonic anhydrase. scielo.br While the urease inhibition was not significant, some derivatives showed moderate inhibition of carbonic anhydrase-II. scielo.br

Antioxidant Activity: The coumarin scaffold is also associated with antioxidant properties. mdpi.com Novel hybrid compounds incorporating a coumarin moiety have demonstrated significant antioxidant activity in various in vitro assays, often superior to standard antioxidants like ascorbic acid and Trolox. mdpi.com

Structure Activity Relationship Sar Studies and Molecular Design Principles

Influence of Phenyl Substitutions at C-3 and C-4 on Biological Activity Profiles

The presence and orientation of phenyl substituents at the C-3 and C-4 positions of the coumarin (B35378) scaffold are pivotal in defining the biological activity of 3,4-diphenyl-7-hydroxycoumarin. Research on related coumarin derivatives indicates that these aryl groups are not mere structural bulk but are active participants in molecular interactions with biological targets.

Studies have elucidated distinct roles for substitutions at these two positions. For instance, in the context of monoamine oxidase (MAO) inhibition, a key target for neurodegenerative diseases, the position of the phenyl group dictates selectivity. It has been demonstrated that a phenyl substitution at the C-3 position significantly enhances inhibitory activity against the MAO-B isoform. Conversely, a phenyl group at the C-4 position is more effective for inhibiting the MAO-A isoform. This suggests that the 3,4-diphenyl arrangement could create a dual-action inhibitor, a desirable trait for certain therapeutic applications.

Furthermore, the electronic nature of substituents on these phenyl rings can modulate activity. For antioxidant applications, the presence of electron-donating groups (such as methoxy (B1213986) or hydroxyl) on the 3-aryl ring has been shown to increase potency in 4-hydroxycoumarin (B602359) analogs. This is attributed to a decrease in the bond dissociation enthalpy of the hydroxyl group, facilitating hydrogen atom transfer to scavenge free radicals. While large substituents at C-3 can sometimes introduce steric hindrance that decreases activity, the planarity of the phenyl groups in the target molecule likely allows for effective binding. The combined presence of phenyl rings at both C-3 and C-4, therefore, establishes a critical pharmacophore that influences both potency and selectivity across different biological targets, including enzymes like MAO and general antioxidant processes.

Table 1: Influence of Phenyl Group Position on MAO Inhibition Data synthesized from studies on related mono-phenyl coumarin derivatives.

| Substitution Position | Primary Biological Effect | Target Selectivity | Reference |

|---|---|---|---|

| C-3 Phenyl | Enhanced Inhibitory Activity | MAO-B | |

| C-4 Phenyl | Effective Inhibitory Activity | MAO-A | |

| C-3 & C-4 Diphenyl | Potential for Dual Inhibition | MAO-A and MAO-B | Inferred |

Role of the 7-Hydroxyl Group and its Derivatization on Activity and Selectivity

The 7-hydroxyl group is a cornerstone of the biological activity of this coumarin class, acting as a key hydrogen bonding site and a handle for synthetic modification. The position of hydroxyl groups on the coumarin ring is known to be crucial for activity. The 7-OH group, in particular, is a common feature in naturally occurring coumarins and is integral to their biological functions. It can serve as a weak substrate or activator for enzymes like tyrosinase and is a critical component for antioxidant activity through its ability to donate a hydrogen atom.

Derivatization of the 7-hydroxyl group is a widely employed strategy to enhance potency, improve physicochemical properties, and modulate selectivity. By converting the hydroxyl group into an ether or ester, chemists can fine-tune the molecule's interaction with its target and improve its drug-like characteristics.

A compelling example is the synthesis of novel cytotoxic agents based on a 7-hydroxy-4-phenylcoumarin (B181766) scaffold. In one study, the 7-hydroxyl group was used as an anchor to attach triazole moieties via an ether linkage using click chemistry. The resulting derivatives exhibited significantly enhanced anticancer activity against a panel of human cancer cell lines compared to the parent compound. For instance, the derivative 4d showed potent activity against the AGS cancer cell line with an IC₅₀ value of 2.63 µM, far exceeding the parent compound's efficacy. This highlights that the 7-OH group is not just crucial for inherent activity but is a prime site for lead optimization. Similarly, esterification of the 7-OH group has been used to improve the fungicidal performance of other 4-substituted coumarins.

Table 2: Cytotoxic Activity of 7-OH Derivatization in 4-Phenylcoumarin Analogs Data from a study on 7-hydroxy-4-phenylchromen-2-one and its triazole derivatives.

| Compound | Modification at 7-Position | Cancer Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|---|

| Parent Compound | -OH | AGS | > 50 | |

| Derivative 4d | -O-CH₂-(1,2,4-triazole-R) | AGS | 2.63 ± 0.17 |

Impact of Additional Substituents and Heterocyclic Fusions on Pharmacological Potency

Beyond the primary substitutions, the pharmacological potency of the this compound scaffold can be significantly enhanced by introducing additional substituents or by fusing new heterocyclic rings to the core structure. Fusing a heterocycle to a known active scaffold like coumarin can lead to hybrid molecules with synergistic or entirely new biological activities.

The fusion of heterocyclic rings at the C-3 and C-4 positions of the coumarin core is a particularly effective strategy for generating novel molecular architectures with potent bioactivity. Reviews on this topic highlight that 3,4-heterocycle-fused coumarins exhibit a wide range of activities, including antimicrobial, antiviral, and anticancer effects. For example, the synthesis of 3,4-fused pyrrolocoumarins has yielded compounds with significant biological interest. This approach fundamentally alters the shape, electronics, and binding capabilities of the parent molecule, opening new avenues for therapeutic applications.

Attaching heterocyclic substituents, rather than fusing them, is another viable approach. The development of hybrid compounds containing both a coumarin and a thiazole (B1198619) moiety, for instance, has led to potent antioxidant agents. The combination of these two pharmacophores in a single molecule can result in enhanced performance compared to the individual components. This principle could be applied to the this compound core to explore new chemical space and discover compounds with improved potency and selectivity.

Identification of Key Pharmacophores and Structural Requirements for Enhanced Activity

A pharmacophore model for a biologically active molecule describes the essential three-dimensional arrangement of structural features responsible for its activity. For this compound, the key pharmacophoric features can be identified based on its structure and the SAR data from related compounds.

The essential features include:

Aromatic/Hydrophobic Regions: The two phenyl rings at C-3 and C-4 provide extensive hydrophobic and π-stacking interaction capabilities, which are crucial for binding to hydrophobic pockets within target proteins.

Hydrogen Bond Acceptor: The carbonyl oxygen of the lactone ring is a strong hydrogen bond acceptor.

Hydrogen Bond Donor/Acceptor: The 7-hydroxyl group can both donate and accept hydrogen bonds, making it a critical interaction point with polar residues in a binding site.

Planar Scaffold: The fused bicyclic coumarin core provides a rigid, planar structure that properly orients the key functional groups for optimal interaction with a biological target.

Enhanced activity is often achieved by modifying these core features. For example, adding electron-donating groups to the phenyl rings can enhance antioxidant activity. For MAO inhibition, the presence of phenyl groups at both C-3 and C-4 is a structural requirement for potential dual activity. The combination of a hydrophobic region (phenyl rings) and a hydrogen-bonding region (7-OH group) creates a molecule with the necessary amphipathic character to interact with complex biological targets.

Rational Design Strategies for Lead Optimization and Novel Analog Development

Rational drug design utilizes knowledge of a biological target and the structure of a lead compound to systematically develop more potent and selective analogs. The this compound scaffold is an excellent starting point for such strategies.

Key strategies for lead optimization and analog development include:

Substituent Modification: Based on the SAR principles discussed, the phenyl rings at C-3 and C-4 can be systematically substituted with various functional groups (e.g., halogens, alkyl, alkoxy) to probe for improved interactions with a target. This allows for fine-tuning of electronic and steric properties to maximize potency.

Derivatization of the 7-Hydroxyl Group: As demonstrated, the 7-OH group is a prime target for modification. Synthesis of a library of ethers, esters, or carbamates at this position can improve pharmacokinetic properties such as solubility, stability, and cell permeability, while also potentially increasing target affinity. Utilizing techniques like click chemistry can rapidly generate a diverse set of analogs for screening.

Scaffold Hopping and Bioisosteric Replacement: More advanced strategies involve replacing parts of the coumarin scaffold with other chemical groups that retain similar spatial and electronic properties (bioisosteres). This can lead to novel chemotypes with improved properties or different intellectual property profiles.

Structure-Based Design: If the three-dimensional structure of a biological target is known, computational docking can be used to predict how analogs of this compound will bind. This allows for the rational design of new molecules with optimized geometry and interactions, a strategy that has proven highly successful in boosting potency by several orders of magnitude in other coumarin-based drug discovery projects.

By combining these rational design approaches, the this compound core can be systematically optimized to develop novel and highly effective therapeutic agents.

Advanced Applications and Emerging Research Directions

Development as Fluorescent Probes and Sensors